molecular formula C19H24ClN3O2 B2391747 tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate CAS No. 1042768-01-3

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate

Cat. No. B2391747
M. Wt: 361.87
InChI Key: QVUYSGSVKPEWPJ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The compound also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of the chlorophenyl group indicates that this compound may have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrazole ring, and a chlorophenyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the piperidine and pyrazole rings, as well as the chlorophenyl group. The compound could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and pyrazole rings could potentially influence its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Organic Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : The compound serves as a crucial intermediate in synthesizing biologically active molecules. For instance, it is used in the synthesis of crizotinib, a drug for treating non-small cell lung cancer. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (Kong et al., 2016).

  • Intermediate for Anticancer Drugs : Another study highlights the compound as an important intermediate for small molecule anticancer drugs. The research outlines a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, showcasing its significance in developing PI3K/AKT/mTOR pathway inhibitors, crucial for cancer therapeutics (Zhang et al., 2018).

Material Science Applications

  • Novel Pyrazole Carboxamide Derivatives : Research into pyrazole carboxamide derivatives with piperazine moiety for potential material science applications. The study involves synthesis and X-ray structure characterization, contributing to material science by providing new compounds with distinct physical properties for further exploration (Lv et al., 2013).

Pharmacological Studies

  • Cannabinoid Receptor Antagonists : Studies on pyrazole derivatives, including variations of the tert-butyl group, focus on their role as cannabinoid receptor antagonists. These compounds have potential therapeutic applications in treating disorders related to cannabinoid receptor dysregulation, such as obesity, addiction, and chronic pain. For example, structural-activity relationship studies have identified specific pyrazole derivatives as potent CB1 receptor antagonists, offering insights into designing new therapeutics (Lan et al., 1999).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2/c1-19(2,3)25-18(24)23-10-8-14(9-11-23)17-12-16(21-22-17)13-4-6-15(20)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUYSGSVKPEWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[3-(4-chlorophenyl)prop-2-ynoyl]piperidine-1-carboxylate (5.28 g, 15.18 mmol) in ethanol (160 mL) was added hydrazine (0.953 mL, 30.4 mmol) and triethylamine (4.23 mL, 30 4 mmol). The mixture was heated at 75° C. for 3 h. The solvent was evaporated under reduced pressure, and dried under vacuum to give INTERMEDIATE 1. LC-MS m/z 362.19 [M+H]+, 306.14 [M−56+H]+.
Name
tert-butyl 4-[3-(4-chlorophenyl)prop-2-ynoyl]piperidine-1-carboxylate
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
0.953 mL
Type
reactant
Reaction Step One
Quantity
4.23 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

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